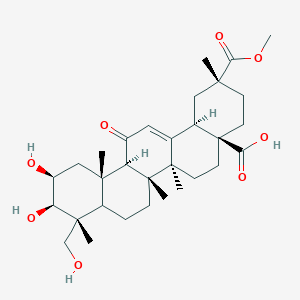

Esculentagenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Esculentagenin is a natural product found in Phytolacca americana and Phytolacca acinosa with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antidiabetic Properties

Research has demonstrated that esculentagenin exhibits significant antidiabetic effects. In a study involving diabetic rats, administration of this compound led to a notable decrease in fasting blood glucose levels. The compound appears to enhance insulin sensitivity and promote the regeneration of pancreatic beta cells, which are crucial for insulin production.

Case Study:

- Study Design: Diabetic rats were treated with varying doses of this compound alongside a control group receiving standard antidiabetic medication.

- Results: Histopathological analysis revealed improved pancreatic architecture in treated groups compared to controls, indicating potential for clinical applications in diabetes management.

| Group | Treatment | Fasting Blood Glucose (mg/dL) | Pancreatic Health |

|---|---|---|---|

| I | Saline | 250 | Normal |

| II | Control | 300 | Atrophy |

| III | Glibenclamide | 180 | Improved |

| IV | This compound (250 mg/kg) | 200 | Restored |

1.2 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Case Study:

- Study Design: In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against bacterial strains.

- Results: Significant inhibition zones were observed, particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 75 µg/mL |

Biochemical Applications

2.1 Role in Plant Defense Mechanisms

This compound plays a critical role in the defense mechanisms of plants, acting as a secondary metabolite that helps in deterring herbivores and pathogens. Its biosynthesis is often upregulated in response to stress conditions.

Case Study:

- Study Design: Analysis of this compound levels in plants subjected to herbivore attack.

- Results: Increased levels of this compound were correlated with reduced herbivore feeding and enhanced plant resilience.

Future Research Directions

While current findings highlight the potential applications of this compound, further research is necessary to fully understand its mechanisms and optimize its therapeutic uses. Areas for future exploration include:

- Clinical Trials: To assess safety and efficacy in humans.

- Synergistic Effects: Investigating combinations with other compounds for enhanced therapeutic outcomes.

- Mechanistic Studies: Understanding the biochemical pathways influenced by this compound.

Propiedades

Número CAS |

140231-40-9 |

|---|---|

Fórmula molecular |

C31H46O8 |

Peso molecular |

546.7 g/mol |

Nombre IUPAC |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1 |

Clave InChI |

UDGHUYMQCJZOHS-BUPAAZKASA-N |

SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

SMILES isomérico |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)OC |

SMILES canónico |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |

Sinónimos |

11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid esculentagenin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.